molecular formula C8H15NO2 B2595028 2-(1-Aminocyclohexyl)acetic acid CAS No. 188672-84-6; 37631-92-8; 37631-99-5

2-(1-Aminocyclohexyl)acetic acid

Cat. No.: B2595028
CAS No.: 188672-84-6; 37631-92-8; 37631-99-5
M. Wt: 157.213
InChI Key: JTBWDIQPPZCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)acetic acid is a compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid in hydrochloric ethanol to reflux for 1-3 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar hydrogenation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Oximes, nitroso compounds.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-(1-Aminocyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)acetic acid involves its interaction with biological targets such as DNA and proteins. It exhibits moderate intercalative binding with DNA, which can disrupt the replication process and induce cytotoxic effects. The compound also shows fluorescence quenching properties when interacting with bovine serum albumin, indicating its potential to bind and alter protein function .

Comparison with Similar Compounds

2-(1-Aminocyclohexyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-aminocyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWDIQPPZCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37631-92-8
Record name 2-(1-Aminocyclohexyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclohexanone (49 g), malonic acid (52 g), and ammonium acetate (77 g) were heated at reflux for six hours in 95% ethanol (150 ml.). The solution was allowed to cool, the crude product (47 g) collected by filtration and recrystallised from 95% ethanol to yield (1-aminocyclohexyl) acetic acid [(40 g) m.p. 240° C.: (found C, 61.0; H, 9.7; N, 8.9; C8H15NO2 requires C, 61:1; H, 9.6; N, 8.9%) n.m.r. δppm (D2O) 1.5-1.8 (b.s., 10H), 2.5 (s, 2H), i.r.νmax (mull) 2150 cm-1 (s, -NH3(+) overtone), 1610 and 1495 cm-1 (s,s, - NH3(+), 1560 cm-1 (b.s. -CO2(-))].
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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